molecular formula C20H23NO2 B8266287 4-(Morpholin-4-YL)-1,1-diphenylbutan-2-one

4-(Morpholin-4-YL)-1,1-diphenylbutan-2-one

Cat. No.: B8266287
M. Wt: 309.4 g/mol
InChI Key: OPQDQDZJKGWRSK-UHFFFAOYSA-N
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Description

4-(Morpholin-4-YL)-1,1-diphenylbutan-2-one is a synthetic organic compound that features a morpholine ring attached to a diphenylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-YL)-1,1-diphenylbutan-2-one typically involves a multi-step process. One common method starts with the Mannich reaction, where a secondary amine (morpholine), formaldehyde, and a ketone (such as acetophenone) react to form a β-amino ketone intermediate. This intermediate then undergoes a Michael addition with diphenylbutanone to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-YL)-1,1-diphenylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(Morpholin-4-YL)-1,1-diphenylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-YL)-1,1-diphenylbutan-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cholinesterases, which are enzymes that break down acetylcholine, a neurotransmitter .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog that lacks the diphenylbutanone structure.

    Diphenylbutanone: Lacks the morpholine ring but shares the diphenylbutanone core.

    Reboxetine: An antidepressant that contains a morpholine moiety.

Uniqueness

4-(Morpholin-4-YL)-1,1-diphenylbutan-2-one is unique due to its combination of a morpholine ring and a diphenylbutanone structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs .

Properties

IUPAC Name

4-morpholin-4-yl-1,1-diphenylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-19(11-12-21-13-15-23-16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQDQDZJKGWRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903709
Record name NoName_4437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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